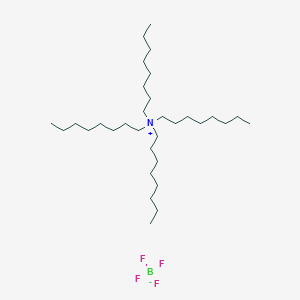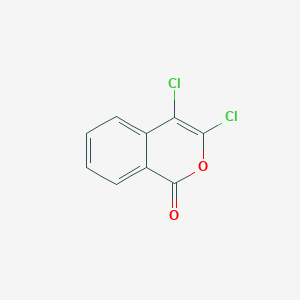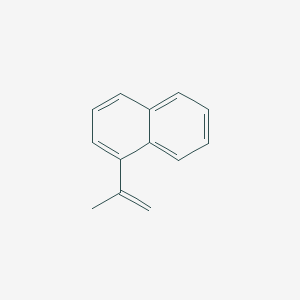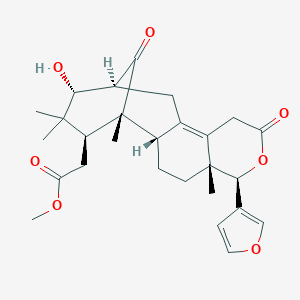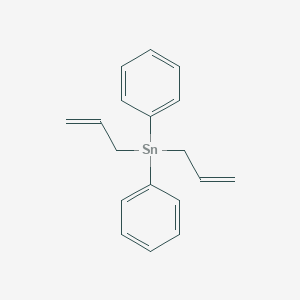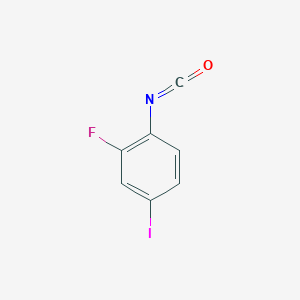
IL-1R アンタゴニスト
概要
説明
インターロイキン-1受容体拮抗剤(Il-1R Antagonist)は、プロ炎症性サイトカインであるインターロイキン-1アルファとインターロイキン-1ベータの天然の阻害剤です。この拮抗剤は、これらのサイトカインとインターロイキン-1受容体への結合を競合することで、それらのプロ炎症効果を阻止します。 この化合物は、免疫応答の調節において重要な役割を果たし、様々な炎症性疾患や自己免疫疾患における治療の可能性について広く研究されています .
科学的研究の応用
Interleukin-1 receptor antagonist has a wide range of scientific research applications:
作用機序
インターロイキン-1受容体拮抗剤は、インターロイキン-1受容体に競合的に結合し、インターロイキン-1アルファとインターロイキン-1ベータの結合を阻害することで効果を発揮します。これにより、炎症を引き起こす下流のシグナル伝達経路の活性化が阻止されます。 拮抗剤は、様々な免疫細胞や非免疫細胞に発現しているインターロイキン-1受容体タイプ1に特異的に作用します .
類似化合物の比較
類似化合物
アナキンラ: 関節リウマチやその他の炎症性疾患の治療に使用される、インターロイキン-1受容体拮抗剤の組換え型.
カナキヌマブ: インターロイキン-1ベータを標的とするモノクローナル抗体で、周期性発熱症候群の治療に使用されます.
リロナセプト: インターロイキン-1に対するデコイレセプターとして作用する融合タンパク質で、クリオピリン関連周期性症候群の治療に使用されます.
独自性
インターロイキン-1受容体拮抗剤は、同じ受容体と競合することでインターロイキン-1アルファとインターロイキン-1ベータの両方を阻害する能力において、他の化合物とは異なります。 この幅広い阻害効果により、様々な炎症性疾患や自己免疫疾患において、価値のある治療薬となっています .
生化学分析
Biochemical Properties
IL-1R Antagonist interacts with several biomolecules, including the Interleukin-1 Receptor Type I (IL-1RI) and the Myeloid Differentiation Primary Response Gene 88 (MyD88) . It acts as a competitive inhibitor, binding to IL-1RI, thus preventing the interaction of IL-1 with its receptor . This interaction inhibits the inflammatory response typically triggered by IL-1 .
Cellular Effects
IL-1R Antagonist has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in controlling inflammatory responses in human and mouse skin . It also suppresses IL-1β-induced catabolism in cartilage-synovium co-culture .
Molecular Mechanism
The molecular mechanism of IL-1R Antagonist involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to IL-1RI, preventing the formation of a signaling complex with IL-1 . This action inhibits the downstream signaling cascade, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
The effects of IL-1R Antagonist change over time in laboratory settings. It has been observed that IL-1R Antagonist can suppress IL-1α-induced catabolism in cartilage-synovium co-culture . It also shows long-term effects on cellular function, such as enhanced suppression of glycosaminoglycan and collagen loss, nitric oxide synthesis, and rescue of chondrocyte metabolism .
Dosage Effects in Animal Models
The effects of IL-1R Antagonist vary with different dosages in animal models . It has been observed that IL-1R Antagonist can significantly suppress IL-1α-induced catabolism in cartilage-synovium co-culture, and these effects are enhanced with increased dosage .
Metabolic Pathways
IL-1R Antagonist is involved in several metabolic pathways. It interacts with enzymes such as IRAK and MyD88, which are part of the IL-1 signaling pathway . It also affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses .
Transport and Distribution
IL-1R Antagonist is transported and distributed within cells and tissues. It is known to be secreted by various cell types, including monocytes, macrophages, and neutrophils . The distribution of IL-1R Antagonist is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
IL-1R Antagonist is primarily located within the cytoplasmic compartment of the cell . This subcellular localization affects its activity and function, as it allows the IL-1R Antagonist to effectively compete with IL-1 for binding to the IL-1 receptor, thereby inhibiting IL-1 signaling .
準備方法
合成経路と反応条件
インターロイキン-1受容体拮抗剤の調製には、組換えDNA技術が用いられます。拮抗剤をコードする遺伝子を適切な発現ベクターに挿入し、大腸菌やチャイニーズハムスター卵巣細胞などの宿主細胞に導入します。 宿主細胞は、特定の条件下で培養され、タンパク質を産生します。その後、アフィニティークロマトグラフィーなどの技術を用いて精製されます .
工業的生産方法
インターロイキン-1受容体拮抗剤の工業的生産は、同様の方法に基づいていますが、より大規模に行われます。 このプロセスには、発現系の最適化、発酵プロセスのスケールアップ、最終製品の高収率と高純度を確保するための高度な精製方法が用いられます .
化学反応の分析
反応の種類
インターロイキン-1受容体拮抗剤は、酸化や還元などの従来の化学反応ではなく、主にタンパク質間の相互作用を起こします。 この拮抗剤は、インターロイキン-1受容体に結合し、インターロイキン-1アルファとインターロイキン-1ベータの結合を阻害します .
一般的な試薬と条件
インターロイキン-1受容体拮抗剤の生産には、宿主細胞の培養のための培地、タンパク質抽出のための緩衝液、精製のためのアフィニティ樹脂などの試薬が使用されます .
生成される主要な生成物
生成される主な生成物は、精製されたインターロイキン-1受容体拮抗剤タンパク質であり、治療用途に使用されます .
科学研究への応用
インターロイキン-1受容体拮抗剤は、様々な科学研究に応用されています。
類似化合物との比較
Similar Compounds
Canakinumab: A monoclonal antibody that targets interleukin-1 beta and is used to treat periodic fever syndromes.
Uniqueness
Interleukin-1 receptor antagonist is unique in its ability to inhibit both interleukin-1 alpha and interleukin-1 beta by competing for the same receptor. This broad inhibitory effect makes it a valuable therapeutic agent for a wide range of inflammatory and autoimmune diseases .
特性
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of an IL-1R antagonist?
A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]
Q2: What cell types are most affected by IL-1R antagonist treatment?
A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]
Q3: How does IL-1R antagonist treatment affect T helper cell responses?
A3: IL-1R antagonist treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.
Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?
A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.
Q5: Does blocking IL-1 signaling with an IL-1R antagonist always lead to beneficial outcomes?
A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]
Q6: What is the molecular formula and weight of a commonly used IL-1R antagonist, Anakinra?
A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]
Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?
A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.
Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?
A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]
Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?
A9: The field of IL-1R antagonist research continues to evolve, with ongoing efforts focusing on several key areas:
- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to IL-1R antagonist therapy and exploring strategies to overcome resistance. [, ]
- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]
- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]
- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from IL-1R antagonist therapy. []
- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



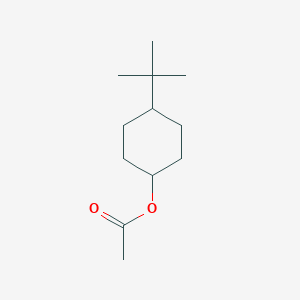
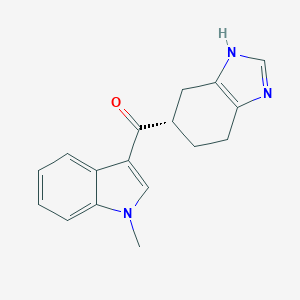

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)
